molecular formula C36H68N6O25 B8118336 Chitohexaose hexahydrochloride

Chitohexaose hexahydrochloride

Cat. No.: B8118336
M. Wt: 985.0 g/mol
InChI Key: OWGKFPLIUTTYHS-ZTVXPPBPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chitohexaose hexahydrochloride can be synthesized through the hydrolysis of chitosan using chitosanase enzymes. One such enzyme, Le Cho1 from Lentinula edodes, has been shown to effectively hydrolyze chitosan into chitooligosaccharides, including chitohexaose . The hydrolysis reaction typically occurs at a pH of 3.0 and a temperature of 50°C, with the enzyme exhibiting maximal activity towards chitosan with a high degree of deacetylation .

Industrial Production Methods

Industrial production of this compound involves the enzymatic hydrolysis of chitosan, followed by purification processes to isolate the desired oligosaccharide. The use of recombinant chitosanases expressed in Escherichia coli has been explored to enhance the efficiency and yield of the hydrolysis process .

Chemical Reactions Analysis

Types of Reactions

Chitohexaose hexahydrochloride primarily undergoes hydrolysis reactions due to its oligosaccharide nature. It can also participate in oxidation and reduction reactions, as well as substitution reactions involving its amino and hydroxyl groups .

Common Reagents and Conditions

    Hydrolysis: Chitosanase enzymes, acidic conditions (pH 3.0), temperature (50°C)

    Oxidation: Oxidizing agents such as hydrogen peroxide

    Reduction: Reducing agents like sodium borohydride

    Substitution: Reagents like acetic anhydride for acetylation reactions

Major Products

The major products formed from these reactions include various chitooligosaccharides, such as chitopentaose and chitoheptaose, depending on the degree of polymerization .

Comparison with Similar Compounds

Similar Compounds

  • Chitopentaose hydrochloride
  • Chitoheptaose hydrochloride
  • Chitotetraose hydrochloride

Uniqueness

Chitohexaose hexahydrochloride is unique due to its specific binding affinity to TLR4 and its ability to modulate immune responses through the alternate activation pathway. This property distinguishes it from other chitooligosaccharides, which may not exhibit the same level of immunomodulatory activity .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68N6O25/c37-8(1-43)20(51)27(9(50)2-44)63-33-16(39)23(54)29(11(4-46)59-33)65-35-18(41)25(56)31(13(6-48)61-35)67-36-19(42)26(57)30(14(7-49)62-36)66-34-17(40)24(55)28(12(5-47)60-34)64-32-15(38)22(53)21(52)10(3-45)58-32/h1,8-36,44-57H,2-7,37-42H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGKFPLIUTTYHS-ZTVXPPBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68N6O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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